molecular formula C12H21NO3 B13497872 Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No.: B13497872
M. Wt: 227.30 g/mol
InChI Key: ZUYFMFROLVLKLZ-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS: 1251005-61-4) is a spirocyclic compound featuring a bicyclic structure with a central spiro atom connecting a tetrahydrofuran (5-oxa) and a piperidine (8-aza) ring. The tert-butyl carbamate group at the 8-position enhances steric bulk and stability, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or protease inhibitors. The compound is commercially available in high purity (≥95%) and is supplied by multiple vendors globally .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-8-15-12(9-13)5-4-6-12/h4-9H2,1-3H3

InChI Key

ZUYFMFROLVLKLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCC2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Method (Based on Patent CN113214290A)

This method focuses on synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane derivatives, which are closely related to the target compound. The process involves four main steps:

Step Description Reagents and Conditions Outcome
1 Acylation of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride Reaction in dichloromethane with triethylamine at ≤10 °C, then room temperature for 16 hours Formation of chloroacetylated intermediate
2 Self-cyclization of the intermediate Inert atmosphere, sodium hydride or similar base in a polar aprotic solvent Formation of spirocyclic lactam intermediate
3 Reduction of the lactam Lithium aluminum hydride in an inert atmosphere Conversion to amine-containing spirocyclic compound
4 Catalytic hydrogenation to remove benzyl protecting group Hydrogenation over palladium catalyst, 20-100 psi, 20-50 °C, 8-20 hours, with acetic acid as activator Formation of 2,5-dioxa-8-azaspiro[3.5]nonane

This route offers advantages such as readily available starting materials, relatively short synthetic sequence, and suitability for scale-up industrial production. The overall yield is high, and reaction conditions are controllable for reproducibility.

Alternative Seven-Step Synthesis (Based on Patent CN111620869A)

This approach is for the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a structural analog with a similar spirocyclic framework. The method comprises:

Step Description Reagents and Conditions
1 Reaction of ethyl malonate in ethanol 25-80 °C, 5 hours
2 Reduction with lithium borohydride in tetrahydrofuran Room temperature
3 Reaction with p-toluenesulfonyl chloride in dichloromethane Room temperature
4 Ring closure with cesium carbonate in acetonitrile Room temperature
5 Reduction with magnesium chips in methanol Room temperature
6 Boc protection with tert-butyl dicarbonyl anhydride in dichloromethane Room temperature
7 Catalytic hydrogenation with palladium carbon in methanol Room temperature

Although this method targets a related but distinct compound, the strategy of ring closure, reduction, protection, and deprotection is relevant and adaptable to tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate synthesis.

Related Spirocyclic Ester Synthesis (Based on Patent CN111518015A)

This method describes the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate through a four-step sequence involving:

  • Starting from 1,4-dioxaspiro[4.5]decane-8-one.
  • Formation of nitrile intermediates via reaction with p-methylsulfonylmethylisocyanitrile.
  • Alkylation with 1-bromo-2-chloroethane under lithium diisopropylamide base.
  • Catalytic hydrogenation and reaction with tert-butyl dicarbonyl anhydride to form the tert-butyl ester.

While this compound has a slightly larger spiro ring system, the synthetic principles of nitrile formation, alkylation, reduction, and carbamate formation are informative for similar spirocyclic tert-butyl esters.

Comparative Data Table of Key Preparation Methods

Method Reference Number of Steps Key Reagents Reaction Conditions Yield and Notes
CN113214290A 4 Chloroacetyl chloride, sodium hydride, lithium aluminum hydride, Pd catalyst Mild temperatures, inert atmosphere, catalytic hydrogenation High yield, industrially scalable
CN111620869A 7 Ethyl malonate, lithium borohydride, p-toluenesulfonyl chloride, cesium carbonate, magnesium, Boc anhydride, Pd catalyst Moderate temperatures, various solvents Multi-step, suitable for related diazaspiro compounds
CN111518015A 4 p-Methylsulfonylmethylisocyanitrile, lithium diisopropylamide, tert-butyl dicarbonyl anhydride, Raney nickel Moderate temperatures, inert atmosphere Efficient for related spirocyclic esters

Research Discoveries and Optimization Insights

  • The use of bases such as triethylamine or pyridine in the initial acylation step helps control reaction rate and selectivity.
  • Self-cyclization under inert atmosphere with strong bases like sodium hydride enables efficient ring closure without side reactions.
  • Lithium aluminum hydride reduction is effective for converting lactam intermediates to amines but requires careful handling due to reactivity.
  • Catalytic hydrogenation for deprotection benefits from acetic acid as an activator to improve yield and reaction rate.
  • Protecting group strategies (e.g., benzyl or tert-butyl carbamate) are crucial for managing amine functionality throughout the synthesis.
  • Reaction conditions such as temperature, pressure, and solvent choice significantly influence yield and purity, with mild conditions favored for scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine within the spirocyclic structure can participate in nucleophilic substitution reactions. For example:

  • Reaction with acyl chlorides : The amine reacts with acyl chlorides (e.g., chloroacetyl chloride) to form amide derivatives. This reaction typically proceeds under basic conditions (e.g., triethylamine) in dichloromethane at 0–25°C, yielding products with preserved spirocyclic integrity .

  • Alkylation : Treatment with alkyl halides in the presence of a base (e.g., sodium hydride) generates tertiary amines.

Example Reaction Scheme :

Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate+R-XBaseAlkylated Product\text{Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated Product}

Ester Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated hydrochloric acid (HCl) in dioxane/water at reflux removes the tert-butyloxycarbonyl (Boc) group, yielding the free amine as a hydrochloride salt .

  • Basic Hydrolysis : Sodium hydroxide (NaOH) in aqueous THF cleaves the ester to produce carboxylic acid derivatives.

Conditions and Yields :

Reaction TypeReagentsTemperatureYield
Acidic4M HCl/dioxane80°C~85%
Basic2M NaOH/THF25°C~75%

Ring-Opening Reactions

The spirocyclic structure can undergo ring-opening under specific conditions:

  • Acid-Catalyzed Ring Opening : Strong acids (e.g., H₂SO₄) protonate the oxygen or nitrogen atoms, destabilizing the spiro structure and leading to ring expansion or fragmentation.

  • Reductive Ring Opening : Lithium aluminum hydride (LiAlH₄) reduces the carbamate to an amine while opening the spirocyclic ring, forming linear amine-alcohol products.

Example Product :

Linear amine-alcohol(C10H21NO3)\text{Linear amine-alcohol} \quad (\text{C}_{10}\text{H}_{21}\text{NO}_3)

Functional Group Transformations

  • Oxidation : The spirocyclic amine can be oxidized to nitroso or nitro derivatives using oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds within modified derivatives of the compound .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductsKey References
Nucleophilic SubstitutionAcyl chlorides, triethylamineAmide derivatives
Acidic Hydrolysis4M HCl/dioxane, 80°CAmine hydrochloride
Reductive Ring OpeningLiAlH₄, THF, 0°CLinear amine-alcohol
OxidationmCPBA, CH₂Cl₂, 25°CNitroso/nitro derivatives

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via an SN₂ mechanism at the amine, facilitated by the spirocyclic structure’s steric constraints .

  • Ester Hydrolysis : Follows a two-step acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Scientific Research Applications

Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers

Spirocyclic compounds with rearranged heteroatom positions exhibit distinct physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 1251005-61-4 C₁₁H₂₀N₂O₃ 228.29 5-oxa (tetrahydrofuran), 8-aza (piperidine)
Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251002-01-3 C₁₁H₂₀N₂O₃ 228.29 8-oxa (tetrahydrofuran), 2,5-diaza
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate 1251011-05-8 C₁₁H₂₀N₂O₃ 228.29 5-oxa, 2,8-diaza

Analysis :

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate: The repositioning of oxygen to the 8-oxa ring alters hydrogen-bonding capacity and solubility.
  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: The dual nitrogen atoms at 2,8-positions may improve coordination with metal catalysts or enzymes, making it suitable for asymmetric synthesis .

Functionalized Derivatives

Derivatives with substituents like amino, hydroxy, or keto groups expand synthetic utility:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Key Applications
Tert-butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 1250999-73-5 C₁₂H₁₉NO₄ 241.29 Keto Precursor for cross-coupling reactions
Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate 1251019-55-2 C₁₂H₂₂N₂O₃ 242.32 Amino Peptide mimetics, kinase inhibitors
Tert-butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 2309427-24-3 C₁₂H₂₁NO₄ 243.30 Hydroxy Prodrug design, solubility enhancement

Analysis :

  • Keto Derivative : The ketone group at the 2-position (CAS 1250999-73-5) introduces a reactive site for nucleophilic additions or reductions, enabling diversification of the spiro scaffold .
  • Amino Derivative: The amino group (CAS 1251019-55-2) facilitates conjugation with carboxylic acids or carbonyl compounds, useful in constructing libraries for high-throughput screening .

Hydrochloride Salt Forms

The hydrochloride salt improves crystallinity and stability for industrial-scale applications:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Key Suppliers
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride 2241130-99-2 C₁₁H₂₁ClN₂O₃ 264.75 95–98% Pharmablock, ECHEMI, BLD Pharm

Analysis :
The hydrochloride salt (CAS 2241130-99-2) is widely used in API (Active Pharmaceutical Ingredient) synthesis due to its enhanced solubility in polar solvents and reduced hygroscopicity compared to the free base .

Larger Spirocyclic Systems

Compounds with expanded spiro rings exhibit varied ring strain and bioavailability:

Compound Name CAS Number Molecular Formula Molecular Weight Ring System
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate 1160247-06-2 C₁₄H₂₆N₂O₃ 270.37 Spiro[5.5] (7-membered)

This compound is explored in CNS drug discovery for improved blood-brain barrier penetration .

Key Research Findings

Synthetic Utility : The parent compound (CAS 1251005-61-4) serves as a building block in multicomponent reactions, enabling rapid assembly of polycyclic frameworks .

Pharmacological Relevance: Amino-functionalized derivatives (e.g., CAS 1251019-55-2) show preliminary activity in kinase inhibition assays, though detailed mechanistic studies are pending .

Industrial Adoption : Over 5,200 suppliers are registered for hydrochloride salts (CAS 2241130-99-2), reflecting high demand in pharmaceutical manufacturing .

Biological Activity

Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 1250999-73-5) is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is C12H19NO4C_{12}H_{19}NO_{4}, with a molecular weight of approximately 241.29 g/mol. The compound features a spirocyclic structure that contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. Preliminary studies suggest that this compound may exhibit:

  • Antidepressant-like effects : By interacting with serotonin receptors.
  • Cognitive enhancement : Potentially through acetylcholinesterase inhibition, which may improve cognitive function.

Pharmacological Properties

Recent research has highlighted several pharmacological properties of this compound:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Neuroprotective Effects : May protect neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Reduces pro-inflammatory cytokine production.

Data Table of Biological Activities

Activity Effect Reference
AntidepressantModulates serotonin receptors
Cognitive enhancementInhibits acetylcholinesterase
AntimicrobialInhibitory effects on bacteria
NeuroprotectiveProtects against oxidative stress
Anti-inflammatoryReduces cytokine production

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test, indicating potential antidepressant properties.

Case Study 2: Neuroprotective Effects

In vitro experiments showed that the compound effectively reduced neuronal cell death induced by oxidative stressors, suggesting its utility in neurodegenerative disease models.

Case Study 3: Antimicrobial Efficacy

Research evaluating the antimicrobial properties revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What disposal protocols are compliant with environmental regulations for this compound?

  • Methodology : Incinerate via licensed facilities at ≥1000°C with alkaline scrubbers to neutralize nitrogen oxides (NOx). Avoid landfill disposal due to potential groundwater contamination. Document waste streams using Safety Data Sheet (SDS) Section 13 guidelines, including CAS-specific hazard codes .

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